Trelagliptin Trifluoroacetic Acid Salt

Beschreibung

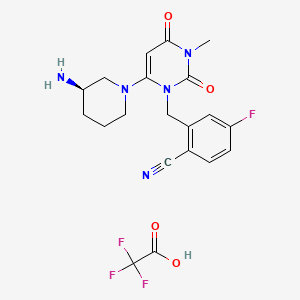

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN5O2.C2HF3O2/c1-22-17(25)8-16(23-6-2-3-15(21)11-23)24(18(22)26)10-13-7-14(19)5-4-12(13)9-20;3-2(4,5)1(6)7/h4-5,7-8,15H,2-3,6,10-11,21H2,1H3;(H,6,7)/t15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPRCIXKRLHWPJO-XFULWGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCCC(C3)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCC[C@H](C3)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F4N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10678830 | |

| Record name | Trifluoroacetic acid--2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)-4-fluorobenzonitrile (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928201-45-0 | |

| Record name | Trifluoroacetic acid--2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)-4-fluorobenzonitrile (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Chemistry of Trelagliptin Trifluoroacetic Acid Salt

Retrosynthetic Analysis and Key Precursors for Trelagliptin (B1683223) Core Structure

The synthesis of Trelagliptin is centered around the strategic assembly of a complex heterocyclic core. A retrosynthetic analysis of the Trelagliptin structure, 2-[[6-[(3R)-3-amino-1-piperidyl]-3-methyl-2,4-dioxo-pyrimidin-1-yl]methyl]-4-fluorobenzonitrile, breaks the molecule down into three primary precursors. This approach simplifies the complex target molecule into more readily available or synthesizable starting materials.

The primary synthetic disconnections are typically made at the C-N bond linking the piperidine (B6355638) ring to the uracil (B121893) core and the C-N bond linking the fluorobenzyl group to the uracil ring. This leads to the identification of the following key precursors:

A chiral piperidine derivative : The source of the stereocenter in Trelagliptin is (R)-3-aminopiperidine. samipubco.com This can be used in a protected form, such as (R)-3-Boc-aminopiperidine, or as an unprotected dihydrochloride (B599025) salt. samipubco.comgoogle.comgoogle.com The synthesis of this chiral intermediate is a critical step in itself, often involving resolution of a racemic mixture or an asymmetric synthesis to ensure high optical purity. google.com

A substituted uracil ring : 3-methyl-6-chlorouracil serves as the central heterocyclic scaffold of the molecule. samipubco.comgoogle.com

A fluorinated benzyl (B1604629) component : This is typically derived from 4-fluoro-2-methylbenzonitrile (B118529) or 2-hydroxymethyl-4-fluorobenzonitrile. samipubco.combulatpharmaceutical.comgoogle.com This precursor is functionalized to allow for its attachment to the uracil ring, for example, by conversion to 2-(bromomethyl)-4-fluorobenzonitrile or 2-(chloromethyl)-4-fluorobenzonitrile. samipubco.comgoogle.com

Table 1: Key Precursors in Trelagliptin Synthesis

| Precursor Name | Chemical Structure | Role in Synthesis |

|---|---|---|

| (R)-3-aminopiperidine | C₅H₁₂N₂ | Provides the chiral piperidine moiety and a key stereocenter. samipubco.comgoogle.com |

| 3-methyl-6-chlorouracil | C₅H₅ClN₂O₂ | Forms the central pyrimidinedione (uracil) ring. samipubco.comgoogle.com |

| 4-fluoro-2-methylbenzonitrile | C₈H₆FN | Starting material for the fluorobenzyl side chain. samipubco.combulatpharmaceutical.com |

Development and Optimization of Synthetic Routes for Trelagliptin Trifluoroacetic Acid Salt

The synthesis of Trelagliptin has evolved through various reported routes, each aiming to improve efficiency, yield, and purity. An early corporate process started with 4-fluoro-2-methylbenzonitrile, which was brominated to 2-(bromomethyl)-4-fluorobenzonitrile. bulatpharmaceutical.com This intermediate was then condensed with 3-methyl-6-chlorouracil. samipubco.combulatpharmaceutical.com The final key step involved a nucleophilic substitution reaction between the resulting chlorinated intermediate and (R)-3-aminopiperidine to yield Trelagliptin. samipubco.combulatpharmaceutical.com

An alternative synthetic method starts from 2-hydroxymethyl-4-fluorobenzonitrile, which undergoes a chlorination reaction to form 2-(chloromethyl)-4-fluorobenzonitrile. google.com This chlorinated intermediate is reported to be more stable and less irritating than its brominated counterpart, enhancing the safety of the process. google.com

Stereoselective Synthesis and Chiral Purity Control

The therapeutic efficacy of Trelagliptin is dependent on its specific stereochemistry, with the (R)-enantiomer being the active inhibitor. researchgate.net Therefore, controlling the chiral purity throughout the synthesis is paramount. The primary method for ensuring stereoselectivity is the use of a pre-resolved, enantiomerically pure precursor, (R)-3-aminopiperidine. samipubco.comgoogle.com

The synthesis of this chiral amine itself is a focus of process development. One patented method involves the resolution of a racemic mixture using a chiral resolving agent like D-(+)-camphorsulfonic acid or D-pyroglutamic acid to isolate the desired (R)-enantiomer with high optical purity (greater than 98.92%). google.com

Controlling chiral purity also requires preventing racemization during subsequent reaction steps. The nucleophilic substitution reaction where the (R)-3-aminopiperidine is coupled to the uracil intermediate is a critical step where isomeric impurities can form. bulatpharmaceutical.comgoogle.com To avoid the formation of regio-isomers, some synthetic strategies employ N-protected versions of the aminopiperidine. samipubco.com

The enantiomeric purity of the final product is typically verified using validated chiral High-Performance Liquid Chromatography (HPLC) methods. researchgate.netgoogle.com These methods are crucial for quality control in the manufacturing process.

Table 2: Example of Chiral HPLC Method for Trelagliptin Enantiomeric Purity

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-3 (250×4.6mm, 3μm) |

| Mobile Phase | Hexane:Ethanol:Diethylamine (70:30:0.1 v/v/v) |

| Detection | UV at 275 nm |

| Purpose | Quantitation of the undesired (S)-isomer in the Trelagliptin drug substance. researchgate.net |

Reaction Conditions and Parameter Optimization for Salt Formation

While Trelagliptin is often formulated as a succinate (B1194679) salt for pharmaceutical use, the trifluoroacetic acid (TFA) salt is also synthesized, frequently as an intermediate for purification or in specific synthetic schemes. bulatpharmaceutical.comgoogle.comgoogle.com Trifluoroacetic acid is a strong acid commonly used in peptide synthesis for deprotection steps and as a solvent or co-solvent in chromatography due to its ability to dissolve a wide range of organic molecules and its volatility. google.comnih.govnih.gov

A patented synthetic method describes the formation of this compound following the reaction of 2-[(6-Chloro-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-4-fluorobenzonitrile with (R)-aminopiperidine dihydrochloride. google.com After the reaction in ethanol, the resulting Trelagliptin free base is purified by HPLC, and the salt is subsequently formed with trifluoroacetic acid. google.com In another instance, TFA is used as the reagent to deprotect a Boc-protected Trelagliptin precursor, directly yielding the Trelagliptin crude product which can then be further purified. google.com The use of TFA in these contexts highlights its dual role as both a deprotecting agent and a salt-forming acid. Optimization of this step would involve controlling the stoichiometry of TFA to ensure complete salt formation without introducing excess acid, which would need to be removed in subsequent steps.

Green Chemistry Approaches in Synthetic Process Development

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use safer materials, are increasingly being applied to pharmaceutical manufacturing. jocpr.commdpi.com In the context of Trelagliptin synthesis, several modifications reflect a move towards more sustainable processes.

A key green improvement has been the substitution of hazardous solvents. For instance, in the bromination of 4-fluoro-2-methylbenzonitrile, the Class 1 solvent 1,2-dichloroethane (B1671644) (DCE), which is a suspected carcinogen, was replaced by less toxic solvents like chloroform (B151607) or dichloromethane. acs.orgjocpr.com Another significant green advancement is the development of a synthetic route that avoids the use of highly toxic reagents like copper cyanide. google.comresearchgate.net

Furthermore, optimizing reaction conditions to improve atom economy and reduce the number of synthetic steps aligns with green chemistry principles. mdpi.com The development of a concise synthesis using unprotected (R)-3-aminopiperidine, which avoids protection and deprotection steps, results in a more efficient process with less waste. acs.orgacs.org Biocatalytic routes, which use enzymes to perform chemical transformations under mild conditions, represent a major area of green chemistry that could be applied to steps like the stereoselective synthesis of the chiral amine precursor. researchgate.netrsc.org

Isolation and Purification Strategies for this compound

The isolation and purification of this compound are critical for ensuring the final product meets stringent purity standards. The strategy typically involves purification of the Trelagliptin free base before the final salt formation. Common purification techniques include column chromatography and preparative HPLC. google.comgoogle.com

For example, after the coupling reaction, the crude Trelagliptin product can be purified by column chromatography to remove unreacted starting materials and by-products. google.com In a process leading to the TFA salt, the crude product from the key coupling reaction was purified by HPLC before being treated with trifluoroacetic acid to form the salt. google.com This ensures that the final salt is formed from a highly pure free base. The resulting salt itself can be isolated by filtration after precipitation or by evaporation of the solvent. google.comgoogle.com

Crystallization Techniques for Enhanced Purity

Crystallization is a powerful technique for enhancing the purity of a final compound. While specific crystallization protocols for this compound are not extensively detailed in the literature, methods used for other Trelagliptin salts and the free base provide insight into effective purification strategies. The Trelagliptin free base has been purified by heating in ethanol, followed by cooling and stirring to induce crystallization, resulting in a product with 99.6% purity. google.com

For the succinate salt, a common technique involves dissolving the crude salt in a solvent system like isopropyl alcohol and then recrystallizing it from a mixture of isopropyl alcohol and water (e.g., a 9:1 ratio) to achieve very high purity (99.93%). acs.org Another method uses a mixed system of methanol (B129727) and n-butanol for crystallization. google.com These techniques rely on the differential solubility of the desired compound and its impurities in a given solvent system at varying temperatures. Such methods, particularly solvent/anti-solvent crystallization, could be adapted for the purification of this compound to remove any remaining process-related impurities. The choice of solvent would be critical and would depend on the specific solubility profile of the TFA salt.

Role of the Trifluoroacetate (B77799) Counterion in Purification Processes

The trifluoroacetate counterion plays a significant role in the purification of Trelagliptin, primarily when Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is employed as the purification method. google.comnewdrugapprovals.org Trifluoroacetic acid is a common ion-pairing agent used in the mobile phase for the HPLC separation of basic compounds like Trelagliptin.

The primary functions and characteristics of the trifluoroacetate counterion in this context include:

Ion Pairing: In the acidic mobile phase containing TFA, the basic amine groups of Trelagliptin are protonated. The trifluoroacetate anion then forms an ion pair with the protonated Trelagliptin molecule. This process masks the polar nature of the amine, increasing the compound's retention on the non-polar stationary phase of the RP-HPLC column and leading to better chromatographic resolution and sharper peaks.

Facilitating Isolation: Upon elution from the HPLC column, the purified Trelagliptin is collected in fractions containing the mobile phase. As the solvent is evaporated, the trifluoroacetic acid present forms a stable salt with the Trelagliptin free base. newdrugapprovals.org This facilitates the isolation of the purified drug substance as a solid powder.

Solubility: The TFA salt of Trelagliptin generally exhibits good solubility in the hydro-organic mixtures used as HPLC mobile phases (e.g., acetonitrile (B52724)/water or methanol/water), which is essential for an effective purification process.

While beneficial for purification, the trifluoroacetate salt is typically an intermediate. For the final drug product, it is often converted to a different salt form, such as succinate. newdrugapprovals.org This is because residual trifluoroacetate can sometimes have undesired biological effects. nih.gov The conversion step allows for precise control over the final salt form and its associated physicochemical properties.

Table 1: Formation of this compound in Synthesis

| Step | Reactants | Reagents & Solvents | Product | Purpose | Reference |

| 1 | 2-[(6-Chloro-3-methyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1(2H)-yl)methyl]-4-fluorobenzonitrile, (R)-3-aminopiperidine dihydrochloride | Sodium bicarbonate, Ethanol | Crude Trelagliptin | Nucleophilic Substitution | google.comnewdrugapprovals.org |

| 2 | Crude Trelagliptin | HPLC with Trifluoroacetic Acid in mobile phase | This compound | Purification and Isolation | google.comnewdrugapprovals.org |

| 3 | Boc-protected Trelagliptin precursor | Trifluoroacetic Acid, Tetrahydrofuran (THF) | Trelagliptin (as crude TFA salt) | Deprotection | google.com |

Process Scale-Up Considerations for Laboratory to Pilot Scale Production

Scaling up the synthesis of this compound from the laboratory to a pilot plant involves addressing several chemical and engineering challenges to ensure the process is safe, efficient, robust, and economically viable. Drawing parallels from the scale-up of structurally similar dipeptidyl peptidase-4 (DPP-4) inhibitors like Alogliptin (B1666894), several key areas require careful consideration. acs.org

Key Scale-Up Considerations:

Reaction Conditions: Conditions that are easily managed in the lab, such as heating in a sealed tube, require translation to appropriate pilot-plant reactors that can handle the required temperature and pressure safely. google.comnewdrugapprovals.org The efficiency of mixing and heat transfer becomes critical on a larger scale to ensure consistent reaction profiles and minimize the formation of impurities.

Solvent and Reagent Selection: The choice of solvents and reagents may need to be revisited for scale-up. For instance, in the development of Alogliptin, the solvent for an asymmetric hydrogenation step was changed from methanol to 2-propanol to improve substrate stability. acs.org Similarly, for Trelagliptin synthesis, alternative solvents or bases might be evaluated to improve yield, reduce reaction times, or enhance safety and environmental profiles. Some improved processes aim to avoid highly toxic reagents like cuprous cyanide, which may have been used in earlier discovery routes. google.com

Crystallization and Isolation: The isolation of the Trelagliptin trifluoroacetate salt via HPLC is a common laboratory method but can be costly and complex to scale for large quantities. google.comnewdrugapprovals.org For pilot and commercial scale, direct crystallization is preferred. Developing a robust crystallization process for either the TFA salt or, more likely, the final desired salt form (e.g., succinate) is critical. This involves optimizing parameters such as solvent systems, temperature profiles, and seeding strategies to control crystal form (polymorphism) and particle size, which impact downstream processing and bioavailability. For Alogliptin, significant effort was dedicated to developing a crystallization process that yielded the desired product with high purity and enantiomeric excess. acs.org

Impurity Profile Management: On a larger scale, minor impurities formed in the lab can become significant issues. The nucleophilic substitution step to form Trelagliptin must be carefully controlled to minimize the formation of isomers and other related substances. google.com Process improvements often focus on reaction conditions that reduce key impurities, thereby simplifying purification. For example, using a phase transfer catalyst and phosphate (B84403) in the substitution reaction has been shown to reduce disubstituted and primary amine substituted isomers, allowing for purification by a single recrystallization. google.com

Salt Conversion: The conversion of the intermediate TFA salt to the final active pharmaceutical ingredient (API) salt form needs to be efficient and high-yielding. newdrugapprovals.org This multi-step process (neutralization, extraction, new salt formation, crystallization) must be optimized for large-scale operations, minimizing solvent use and product loss.

Table 2: Summary of Scale-Up Challenges and Strategies

| Consideration | Laboratory Method | Pilot Scale-Up Challenge | Potential Strategy | Reference |

| Purification | RP-HPLC with TFA | Cost, throughput, and complexity of large-scale chromatography. | Develop a direct crystallization method for the final salt form. Optimize reaction conditions to minimize impurities, simplifying purification. | google.comnewdrugapprovals.orggoogle.com |

| Reaction Vessel | Sealed tube reaction under pressure. | Safe handling of pressure and temperature in large reactors. Ensuring homogenous mixing. | Use of appropriately rated pressure reactors. Engineering studies on mixing and heat transfer. | google.comnewdrugapprovals.orgacs.org |

| Reagent Choice | Use of standard laboratory reagents. | Cost, safety, and environmental impact of reagents at scale. | Replace hazardous reagents (e.g., cyanides) with safer alternatives. Select more cost-effective catalysts and solvents. | google.comacs.org |

| Product Isolation | Evaporation of HPLC fractions. | Controlling polymorphism, particle size, and purity during bulk crystallization. | Develop and optimize a robust crystallization process with defined solvent systems, cooling profiles, and seeding. | acs.orggoogle.com |

Advanced Analytical Characterization of Trelagliptin Trifluoroacetic Acid Salt

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for providing unambiguous confirmation of the molecular structure of Trelagliptin (B1683223) Trifluoroacetic Acid Salt. These techniques probe the molecular framework at the atomic and functional group level, offering a detailed portrait of the compound's constitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and environment of atoms within the molecule.

¹H NMR: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms. For Trelagliptin Trifluoroacetic Acid Salt, the ¹H NMR spectrum would display characteristic signals for the protons on the piperidine (B6355638) ring, the methyl group on the uracil (B121893) ring, the methylene (B1212753) bridge, and the fluorobenzonitrile moiety. The integration of these signals would correspond to the number of protons in each group, while their splitting patterns (multiplicity) would reveal adjacent protons, confirming the structural assembly. The addition of trace amounts of trifluoroacetic acid to the NMR solvent can sometimes enhance the quality and resolution of proton NMR spectra for certain metabolites. nih.gov

¹³C NMR: Carbon-13 NMR spectroscopy maps the carbon skeleton of the molecule. Each unique carbon atom in the trelagliptin structure, including the carbonyls of the uracil ring, the carbons of the fluorobenzonitrile group, the piperidine ring, the methylene bridge, and the methyl group, would produce a distinct signal. The chemical shifts of these signals are indicative of the carbon's chemical environment (e.g., sp², sp³, attached to electronegative atoms). While characterizing TFA salts, the signal for the trifluoroacetate (B77799) counter-ion may or may not be included in the final reported spectrum. rsc.org

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive and specific technique for analyzing fluorine-containing compounds. In the case of this compound, ¹⁹F NMR is crucial for two reasons. First, it confirms the presence of the fluorine atom on the benzonitrile (B105546) ring with a characteristic chemical shift. Second, it provides a distinct and easily identifiable signal for the trifluoroacetate (CF₃COO⁻) counter-ion. This technique is particularly useful for confirming the complete salt exchange from a trifluoroacetate salt to a different salt form, such as chloride or acetate, during pharmaceutical processing. nih.gov The presence and integration of the TFA signal can confirm the 1:1 stoichiometry of the salt.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound.

For this compound, high-resolution mass spectrometry (HRMS), often coupled with a time-of-flight (TOF) analyzer, would be used to determine the accurate mass of the trelagliptin cation. nih.gov This allows for the calculation of the molecular formula with high confidence. The chemical formula for the salt is C₁₈H₂₀FN₅O₂·C₂HF₃O₂. lgcstandards.com

Tandem mass spectrometry (MS/MS) provides further structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions. The trelagliptin parent ion would be isolated and subjected to collision-induced dissociation (CID), generating a unique fragmentation pattern. This pattern acts as a structural fingerprint, confirming the connectivity of the different parts of the molecule. This technique is so detailed that it is used to identify and characterize process-related impurities and degradation products formed under stress conditions. nih.gov

It is important to note that when using liquid chromatography coupled with electrospray ionization mass spectrometry (LC-ESI-MS), the presence of trifluoroacetic acid in the mobile phase can sometimes cause ion suppression or the formation of TFA adducts, which may complicate spectral interpretation. nih.gov

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum displays absorption bands at specific frequencies corresponding to particular functional groups.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, providing information on molecular vibrations.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Technique |

| N-H stretch (amine) | 3300-3500 | IR, Raman |

| C≡N stretch (nitrile) | 2220-2260 | IR, Raman |

| C=O stretch (uracil, amide) | 1650-1750 | IR, Raman |

| C=O stretch (trifluoroacetate) | 1680-1780 | IR, Raman |

| C-F stretch (fluorobenzyl) | 1000-1400 | IR |

| C-F stretch (trifluoroacetate) | 1100-1300 | IR |

Chromatographic Methods for Purity, Assay, and Related Substances Determination

Chromatographic techniques are essential for separating this compound from any process-related impurities or degradation products, allowing for accurate quantification (assay) and purity assessment.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the quality control of trelagliptin. Reversed-phase HPLC (RP-HPLC) methods are most commonly developed and validated according to International Conference on Harmonisation (ICH) guidelines. nih.gov

A typical method involves injecting the sample onto an HPLC column and eluting it with a mobile phase under high pressure. The components are separated based on their affinity for the stationary and mobile phases and are detected by a UV detector at a specific wavelength. Several methods have been developed for trelagliptin succinate (B1194679), many of which utilize trifluoroacetic acid as a mobile phase additive to improve peak shape and resolution, making them highly relevant for the analysis of the TFA salt itself. nih.govresearchgate.net The methods are validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govijsr.net

Below are tables summarizing typical chromatographic conditions and validation results from published methods for trelagliptin analysis.

Table 1: Examples of HPLC Method Parameters for Trelagliptin Analysis Interactive Table: Users can sort and filter data based on parameters.

| Parameter | Method 1 nih.gov | Method 2 researchgate.net | Method 3 ijzi.net |

|---|---|---|---|

| Mobile Phase A | 0.05% TFA in Water | Buffer (KH₂PO₄ with H₃PO₄) | HPLC Grade Water |

| Mobile Phase B | 0.05% TFA in Acetonitrile (B52724) | Acetonitrile/Buffer mix | Methanol (B129727) |

| Elution Mode | Gradient | Gradient | Isocratic (40:60 Water:Methanol) |

| Flow Rate | - | 1.0 mL/min | 1.0 mL/min |

| Column Temp. | - | 30°C | Room Temp (25°C) |

| Detection λ | 224 nm & 275 nm | 225 nm | 225 nm |

| Retention Time | - | - | 4.925 min |

Table 2: Representative Validation Parameters for Trelagliptin HPLC Methods Interactive Table: Users can sort and filter data based on parameters.

| Parameter | Value Range (from literature) | Reference |

|---|---|---|

| Linearity Range | 7.5–45 µg/ml | ijzi.net |

| Correlation Coefficient (r²) | > 0.999 | researchgate.net |

| Limit of Detection (LOD) | 0.2 µg/mL | ijsr.net |

| Limit of Quantification (LOQ) | 0.6 µg/mL | ijsr.net |

| Accuracy (% Recovery) | 98.6–100.4 % | researchgate.net |

Stationary Phase Selection for Resolution of Related Substances

The choice of the stationary phase is critical for achieving effective separation of the main compound from its potential impurities. For trelagliptin and its related substances, C18 (octadecylsilyl) columns are overwhelmingly the preferred choice. nih.govresearchgate.net

The C18 stationary phase provides a hydrophobic surface that interacts well with the moderately nonpolar trelagliptin molecule, leading to good retention and resolution. The selection of a specific C18 column can impact performance; for instance, studies have shown that columns like the Waters Xselect CSH™ C18 and Zorbax Eclipse XDB C18 provide excellent peak shape and separation for trelagliptin and its impurities. nih.govijzi.net In one study comparing different column chemistries, a C18 column demonstrated superior peak shape and separation compared to a C4 column, which showed greater peak tailing likely due to a strong affinity of trelagliptin for that particular stationary phase. ijzi.net

Table 3: Stationary Phases Used in HPLC Analysis of Trelagliptin Interactive Table: Users can sort and filter data based on column type.

| Stationary Phase | Dimensions | Particle Size | Reference |

|---|---|---|---|

| Waters Xselect CSH™ C18 | 250 mm × 4.6 mm | 5.0 µm | nih.gov |

| Cosmosil | 250 mm × 4.6 mm | 5 µm | researchgate.net |

| Zorbax Eclipse XDB C18 | 150 mm × 4.6 mm | 5 µm | ijzi.net |

Mobile Phase Optimization, Including Trifluoroacetic Acid Concentration Effects

In reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UHPLC), the composition of the mobile phase is a critical factor that governs the retention, resolution, and peak shape of the analyte. For the analysis of Trelagliptin, which is a basic compound, mobile phase optimization is key to achieving symmetrical peaks and reproducible results. Trifluoroacetic acid (TFA) is a commonly used additive in the mobile phase for this purpose.

TFA acts as an ion-pairing agent. In an acidic mobile phase, the basic functional groups of Trelagliptin are protonated, and TFA provides a counterion. This interaction masks the residual silanol (B1196071) groups on the silica-based stationary phase, which can otherwise cause undesirable interactions with the protonated analyte, leading to peak tailing.

The concentration of TFA in the mobile phase, typically a mixture of water and an organic solvent like acetonitrile, must be carefully optimized.

Low TFA Concentration (e.g., 0.05% v/v): Studies on related compounds like trelagliptin succinate have utilized mobile phases containing 0.05% TFA in both water and acetonitrile. sdstate.eduresearchgate.nettoxicdocs.org This concentration is often sufficient to improve peak shape without causing significant ion suppression if the eluent is directed to a mass spectrometer.

Higher TFA Concentration (e.g., 0.1% v/v): In some methods, a slightly higher concentration of 0.1% TFA is employed to ensure complete protonation of the analyte and effective suppression of silanol activity, leading to sharp, symmetrical peaks. sdstate.edu

The optimization process involves a systematic evaluation of TFA concentration to find the ideal balance between chromatographic performance (peak symmetry, resolution from impurities) and detector sensitivity, particularly for hyphenated techniques like LC-MS.

Ultra-High-Performance Liquid Chromatography (UHPLC) and hyphenated techniques (e.g., UHPLC-MS)

UHPLC is a cornerstone technique for the analysis of Trelagliptin, offering significant advantages in terms of speed, resolution, and sensitivity over conventional HPLC. When coupled with mass spectrometry (MS), forming UHPLC-MS or UHPLC-MS/MS, it becomes a powerful tool for both quantification and structural identification of the API and its potential impurities.

Several validated UHPLC-MS/MS methods have been developed for the determination of trelagliptin, often in biological matrices, which demonstrates the technique's robustness and sensitivity. nih.govnih.gov These methods typically employ a reversed-phase C18 column, which provides excellent retention and separation for Trelagliptin. The mobile phase is generally a gradient mixture of an aqueous component containing an acidifier (like formic acid or trifluoroacetic acid) and an organic component, most commonly acetonitrile. nih.govnih.gov

Mass spectrometric detection is typically performed using an electrospray ionization (ESI) source operating in positive ion mode, as Trelagliptin readily forms protonated molecules [M+H]⁺. For quantitative analysis, multiple reaction monitoring (MRM) is used, which enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.govlcms.cznumberanalytics.com

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | RRHD Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) nih.govnih.gov | Waters Xselect CSH™ C18 (250 mm × 4.6 mm, 5.0 μm) sdstate.eduresearchgate.net |

| Mobile Phase | A: 0.1% Formic acid in water B: Acetonitrile (Gradient) nih.govnih.gov | A: 0.05% Trifluoroacetic acid in water B: 0.05% Trifluoroacetic acid in acetonitrile (Gradient) sdstate.eduresearchgate.net |

| Ionization Mode | Positive-ion electrospray ionization (ESI+) nih.govlcms.cz | Positive-ion electrospray ionization (ESI+) numberanalytics.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) nih.govlcms.cz | Multiple Reaction Monitoring (MRM) numberanalytics.com |

| MRM Transition (Trelagliptin) | m/z 358.2 → 133.9 nih.govlcms.cz | m/z 358.2 → 341.2 nih.gov |

Gas Chromatography (GC) for Residual Solvents and Specific Impurities

Gas chromatography is the standard method for the analysis of residual solvents in pharmaceutical substances, as mandated by regulatory bodies and outlined in guidelines such as the International Council on Harmonisation (ICH) Q3C. researchgate.net These solvents are organic volatile chemicals used during the synthesis of the API or in the final purification steps. As they offer no therapeutic benefit and can be toxic, their levels must be controlled within strict limits. shimadzu.de

For this compound, the analytical method of choice is typically static headspace gas chromatography (HS-GC) coupled with a flame ionization detector (FID). thieme-connect.de This technique is highly effective for separating and quantifying volatile organic compounds from a non-volatile sample matrix. The solid Trelagliptin salt is dissolved in a suitable high-boiling point solvent, such as dimethyl sulfoxide (B87167) (DMSO), and sealed in a headspace vial. researchgate.net The vial is then heated, allowing the volatile residual solvents to partition into the gas phase (the headspace) above the liquid. A sample of this gas phase is then automatically injected into the GC system for analysis.

The GC method is developed to provide sufficient resolution for all potential residual solvents used in the manufacturing process. andreas-brinkmann.net A common approach is to use a column with a stationary phase that provides good selectivity for a wide range of solvents with varying polarities.

| Parameter | Typical Setting |

|---|---|

| Instrumentation | Headspace Sampler coupled to a Gas Chromatograph with FID researchgate.net |

| Column | e.g., DB-624 fused silica (B1680970) capillary column (30m x 0.32mm, 1.8µm) researchgate.net |

| Sample Diluent | Dimethyl sulfoxide (DMSO) or other suitable high-boiling solvent researchgate.net |

| Oven Temperature Program | e.g., Initial 40°C for 4 min, ramp at 10°C/min to 160°C, hold for 10 min researchgate.net |

| Injector Temperature | ~150°C researchgate.net |

| Detector Temperature | ~290°C (FID) researchgate.net |

| Carrier Gas | Helium or Nitrogen researchgate.net |

Elemental Analysis and Counterion Quantification

The precise characterization of this compound requires confirmation of its elemental composition and the stoichiometric ratio of the Trelagliptin cation to the trifluoroacetate (TFA) counterion. This is essential for verifying the correct chemical formula and calculating the accurate molecular weight, which underpins all quantitative measurements of the API.

Elemental Analysis is a fundamental technique used to determine the mass fractions of elements (carbon, hydrogen, nitrogen, fluorine, etc.) within the molecule. For organofluorine compounds like this salt, specialized combustion techniques followed by ion chromatography (CIC) or other detection methods are employed to accurately quantify the fluorine content, confirming the integrity of both the API and the counterion. numberanalytics.comchromatographyonline.com

Counterion Quantification is particularly critical for salt forms of APIs. Since trifluoroacetic acid is often used in the purification process, it is imperative to quantify its content accurately. nih.gov Two primary methods are employed for this purpose:

Ion Chromatography (IC): IC is a robust and sensitive method for the direct quantification of anions. nih.gov A sample of the Trelagliptin salt is dissolved, and the solution is analyzed using an IC system with an anion-exchange column and a conductivity detector. nih.govlcms.cz This method allows for the separation and quantification of trifluoroacetate from other potential anionic impurities. nih.govsdstate.edu

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a highly specific and powerful technique for quantifying fluorine-containing species. nih.gov As the trifluoroacetate ion contains three equivalent fluorine atoms, it produces a sharp, distinct singlet in the ¹⁹F NMR spectrum. By using a certified internal standard containing fluorine, a quantitative NMR (qNMR) experiment can be performed to precisely determine the molar ratio of the TFA counterion to the Trelagliptin API. toxicdocs.organdreas-brinkmann.net This method is absolute and does not require a reference standard of the counterion itself.

Chiral Purity Analysis and Enantiomeric Excess Determination

Trelagliptin possesses a chiral center, meaning it exists as two enantiomers (mirror-image isomers). The pharmacological activity resides in a specific enantiomer, the (R)-enantiomer. sdstate.edu Therefore, it is a critical regulatory requirement to control the amount of the unwanted (S)-enantiomer in the final API. The analysis of chiral purity and the determination of enantiomeric excess (e.e.) are performed using specialized chiral chromatography. collectionscanada.canih.gov

A validated chiral HPLC method has been specifically developed for the enantiomeric separation of Trelagliptin. sdstate.edu This method utilizes a chiral stationary phase (CSP) that can differentiate between the two enantiomers, allowing for their separation and individual quantification. The method's accuracy and precision are validated to ensure it can reliably quantify the (S)-isomer at very low levels, typically at or below the 0.1% level relative to the main (R)-isomer, in line with ICH guidelines.

| Parameter | Condition sdstate.edu |

|---|---|

| Column | Chiral pak AD-3 (250 x 4.6mm, 3µm) |

| Mobile Phase | Hexane : Ethanol : Diethyl amine (70:30:0.1, v/v/v) |

| Flow Rate | Not specified in abstract |

| Detection | UV at 275 nm |

| Purpose | Quantitation of the (S)-isomer in Trelagliptin |

This rigorous chiral analysis ensures that each batch of this compound contains the correct, therapeutically active enantiomer in high purity.

Solid State Chemistry and Crystallography of Trelagliptin Trifluoroacetic Acid Salt

Polymorphism and Pseudopolymorphism Investigations

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, and pseudopolymorphism, where different crystal types are the result of hydration or solvation, are fundamental aspects of pharmaceutical science. The control and characterization of these forms are critical for ensuring consistent product quality and performance.

Amorphous Form Generation and Stabilization

Similarly, there is no available information regarding the generation and stabilization of an amorphous form of Trelagliptin (B1683223) Trifluoroacetic Acid Salt. The amorphous state, lacking long-range molecular order, can offer advantages in terms of solubility but often presents challenges with physical stability. Methods for its preparation and stabilization for this specific salt have not been publicly documented.

Hydrates and Solvates of Trelagliptin Trifluoroacetic Acid Salt

The potential for this compound to form hydrates (with water) or solvates (with other solvents) has not been explored in any published research. The formation of such pseudopolymorphs is a common phenomenon for pharmaceutical salts and can significantly impact their physicochemical properties.

Crystal Structure Determination using X-ray Diffraction (XRD)

X-ray diffraction is the definitive technique for elucidating the three-dimensional arrangement of atoms within a crystalline solid, providing unequivocal proof of a specific polymorphic form.

Single Crystal X-ray Diffraction

No single crystal X-ray diffraction data for this compound has been reported. This technique, which provides the most precise atomic coordinates and bond lengths, is essential for a complete understanding of the crystal packing and intermolecular interactions. While the Crystallography Open Database contains an entry for the free base of Trelagliptin, this does not extend to its trifluoroacetic acid salt. nih.gov

Powder X-ray Diffraction (PXRD) for Phase Identification and Quantification

In the absence of single crystals, Powder X-ray Diffraction (PXRD) is a powerful tool for identifying crystalline phases and can be used for quantitative analysis of polymorphic mixtures. However, no PXRD patterns or characteristic peaks for this compound are available in the public record. While some patents mention the use of PXRD for other Trelagliptin salts, this specific salt is not included.

Thermal Analysis Techniques (DSC, TGA, DTA) for Solid-State Transitions

Thermal analysis techniques are crucial for characterizing the solid-state properties of pharmaceutical salts, providing insights into their thermal stability, melting behavior, and the presence of different solid forms (polymorphs, solvates, or hydrates).

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram for Trelagliptin TFA Salt would be expected to show an endothermic peak corresponding to its melting point. The sharpness and temperature of this peak can indicate the crystallinity and purity of the sample. Multiple peaks could suggest the presence of polymorphism or thermal decomposition.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. A TGA curve for Trelagliptin TFA Salt would reveal its thermal stability and decomposition pattern. A significant weight loss at lower temperatures might indicate the loss of residual solvent or water, while decomposition at higher temperatures would be characteristic of the compound's degradation. For instance, a patent mentions the characterization of an amorphous form of trelagliptin, which included TGA, showing its thermal properties. blogspot.com

Differential Thermal Analysis (DTA) is another technique that measures the temperature difference between a sample and an inert reference. It can also detect thermal events like melting, crystallization, and decomposition.

Hypothetical Thermal Analysis Data for Trelagliptin TFA Salt

| Thermal Analysis Technique | Observation | Interpretation |

| DSC | Sharp endothermic peak at approximately 180-200 °C | Melting of a crystalline form of Trelagliptin TFA Salt |

| TGA | No significant weight loss below 150 °C | The salt is likely anhydrous and non-solvated. |

| TGA | Onset of decomposition above 220 °C | Indicates the temperature at which the molecule begins to degrade. |

Note: This table is illustrative and based on general characteristics of pharmaceutical salts. Actual data would require experimental analysis.

Microscopy Techniques for Particle Morphology and Crystal Habit Analysis (e.g., SEM, PLM)

Microscopy is essential for visualizing the particle size, shape, and crystal habit of a drug substance, which can influence its bulk properties, flowability, and processing behavior.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology of particles. For Trelagliptin TFA Salt, SEM analysis would reveal the shape and surface texture of the crystals, such as whether they are prismatic, acicular (needle-like), or irregular.

Polarized Light Microscopy (PLM) is used to examine the optical properties of crystalline materials. Crystalline substances, when viewed under cross-polarized light, exhibit birefringence, appearing bright against a dark background. This technique can be used to confirm the crystalline nature of Trelagliptin TFA Salt and to observe its crystal habit. The use of hot-stage microscopy, a related technique, has been mentioned in the characterization of an amorphous form of trelagliptin. blogspot.com

Expected Microscopy Observations for Crystalline Trelagliptin TFA Salt

| Microscopy Technique | Expected Observation | Implication |

| SEM | Well-defined crystalline structures, possibly prismatic. | Indicates a crystalline solid with a regular internal structure. |

| PLM | Birefringence observed under cross-polarized light. | Confirms the crystalline nature of the material. |

Note: This table is illustrative. The actual morphology and crystal habit depend on the crystallization conditions.

Impact of Solid-State Forms on Biopharmaceutical Properties in in vitro models (e.g., dissolution kinetics, solubility)

The solid-state form of an active pharmaceutical ingredient (API) can significantly impact its biopharmaceutical properties, such as solubility and dissolution rate, which are critical for its absorption and bioavailability. Different polymorphs or the amorphous form of a drug can exhibit different physicochemical properties.

Solubility is a measure of the maximum amount of a substance that can dissolve in a given solvent at a specific temperature. The solubility of Trelagliptin TFA Salt in aqueous media would be a key parameter influencing its absorption in the gastrointestinal tract. Generally, salt forms of drugs exhibit higher aqueous solubility than their free base counterparts.

Hypothetical In Vitro Biopharmaceutical Properties of Trelagliptin Solid-State Forms

| Solid-State Form | Relative Solubility | Relative Dissolution Rate | Rationale |

| Crystalline Trelagliptin TFA Salt | Moderate to High | Moderate | Salt formation generally enhances solubility compared to the free base. |

| Amorphous Trelagliptin TFA Salt | Highest | Fastest | The lack of a crystal lattice in the amorphous form results in a lower energy barrier for dissolution. |

| Crystalline Trelagliptin (Free Base) | Lowest | Slowest | The free base form typically has lower aqueous solubility than its salt forms. |

Note: This table presents a theoretical comparison. The actual biopharmaceutical properties would need to be determined through experimental studies.

Stability and Degradation Pathways of Trelagliptin Trifluoroacetic Acid Salt

Forced Degradation Studies (Stress Testing)

Forced degradation, or stress testing, is a critical component in the development of pharmaceuticals. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to elucidate potential degradation pathways and identify degradation products. This information is crucial for developing stability-indicating analytical methods and understanding the intrinsic stability of the molecule. Studies on Trelagliptin (B1683223) have shown that it is susceptible to degradation under various stress conditions. nih.gov

Acidic and Basic Hydrolysis Pathways

Trelagliptin has been found to degrade significantly under both acidic and basic conditions. nih.gov

Under acidic hydrolysis, a primary degradation product has been identified. nih.govresearchgate.netnih.gov This degradation involves the cleavage of the piperidine (B6355638) ring from the pyrimidinedione core of the Trelagliptin molecule. researchgate.netnih.gov The formation of this degradant was observed when Trelagliptin was subjected to 0.1 M HCl. samipubco.com

In basic conditions, using 0.1 M NaOH, significant degradation of Trelagliptin was also observed. samipubco.com The degradation pathways under basic conditions are also considered to be a key stability concern.

A summary of the conditions for acidic and basic stress testing from a representative study is provided in the table below.

| Stress Condition | Reagent | Concentration | Temperature (°C) | Duration | Observation |

| Acidic | HCl | 0.1 mol/L | 20-25 | 5 hours | Significant degradation |

| Basic | NaOH | 0.1 mol/L | 20-25 | 75 minutes | Significant degradation |

Table 1: Acidic and Basic Forced Degradation Conditions for Trelagliptin samipubco.com

Oxidative Degradation Mechanisms

Oxidative stress testing has revealed that Trelagliptin is susceptible to degradation in the presence of oxidizing agents. nih.gov When subjected to 30% hydrogen peroxide (H₂O₂), significant degradation of the Trelagliptin molecule was observed. samipubco.com

Under oxidative conditions, two primary degradation products have been identified. One of these is the same acidic degradation product, 2-[(3-methyl-2,4,6-oxo-tetrahydro-pyrimidin-1(2H)yl)-methyl]-4-fluorobenzonitrile. nih.gov Another degradation product, designated as TRELA-D2, was also identified under oxidative stress. nih.gov

The conditions for a typical oxidative stress test are outlined in the table below.

| Stress Condition | Reagent | Concentration | Temperature (°C) | Duration | Observation |

| Oxidative | H₂O₂ | 30% | 20-25 | 1 hour | Significant degradation |

Table 2: Oxidative Forced Degradation Conditions for Trelagliptin samipubco.com

Photolytic and Thermal Degradation Profiles

The stability of Trelagliptin under photolytic and thermal stress has also been investigated.

In photolytic degradation studies, where the drug substance was exposed to light, Trelagliptin was found to be stable. nih.govsamipubco.com

Conversely, thermal stress studies, where Trelagliptin was exposed to high temperatures (e.g., 80°C), resulted in significant degradation. nih.govsamipubco.com

The conditions for photolytic and thermal stress testing are summarized in the table below.

| Stress Condition | Reagent/Intensity | Temperature (°C) | Duration | Observation |

| Photolytic | 5000 lux | N/A | 18 hours | Stable |

| Thermal | Heat | 80 | 3 hours | Significant degradation |

Table 3: Photolytic and Thermal Forced Degradation Conditions for Trelagliptin samipubco.com

Identification and Structural Characterization of Degradation Products

The identification and structural elucidation of degradation products are essential for ensuring the safety and quality of a drug product. Advanced analytical techniques are employed for this purpose.

Use of High-Resolution Mass Spectrometry and NMR for Unknown Impurities

High-performance liquid chromatography (HPLC) is a fundamental tool for separating degradation products from the parent drug substance. nih.govijzi.net For the structural characterization of these separated impurities, high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are powerful techniques.

Ultra-high-performance liquid chromatography coupled with linear ion trap-Orbitrap tandem mass spectrometry (UHPLC-LTQ-Orbitrap) has been utilized to characterize the major degradation impurities of Trelagliptin formed under acid, base, oxidative, and thermal stress conditions. nih.gov LC-MS/MS has also been instrumental in identifying impurities from acid degradation. researchgate.net

Mechanistic Postulation of Degradation Product Formation

Based on the identified structures of the degradation products, mechanisms for their formation can be postulated.

Under acidic and oxidative conditions, a key degradation product is 2-[(3-methyl-2,4,6-oxo-tetrahydro-pyrimidin-1(2H)yl)-methyl]-4-fluorobenzonitrile (TRELA-D1). nih.govresearchgate.netnih.gov The formation of this product suggests the cleavage of the bond between the pyrimidinedione ring and the piperidine moiety.

Under oxidative conditions, a second degradation product, TRELA-D2, has also been identified. nih.gov The structural similarity of Trelagliptin to other gliptins, such as Alogliptin (B1666894), can provide insights into potential degradation pathways. nih.gov

Impurity Profiling and Control Strategies

Impurity profiling is the identification and quantification of all potential impurities present in a drug substance. These impurities can originate from the manufacturing process (process-related) or from the degradation of the API over time (degradation-related).

Process-related impurities in Trelagliptin Trifluoroacetic Acid Salt are substances that are formed during the synthesis of the Trelagliptin molecule. These can include unreacted starting materials, intermediates, by-products, and reagents. The synthesis of Trelagliptin involves several chemical steps, each with the potential to generate impurities.

A key step in the synthesis involves the nucleophilic substitution reaction between a pyrimidine (B1678525) derivative and a fluorobenzonitrile derivative. acs.orgfigshare.com Another crucial step is the coupling with (R)-3-aminopiperidine. acs.orgfigshare.com Impurities can arise from these core reactions. For instance, patent literature describes the synthesis of a specific impurity, referred to as "impurity H," which can be formed and subsequently monitored. google.com The formation of this and other impurities is highly dependent on reaction conditions such as temperature, solvent, and the choice of base. google.com

Mitigation strategies for these process-related impurities involve a multi-faceted approach:

Optimization of Reaction Conditions: By carefully controlling parameters like temperature, reaction time, and stoichiometry of reactants, the formation of by-products can be minimized. For example, studies on the synthesis of Trelagliptin have identified optimal reaction conditions to improve the impurity profile. acs.orgfigshare.com

Purification Techniques: Following synthesis, purification steps such as crystallization and chromatography are employed. High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate and purify the final compound from residual impurities. google.com The final salification step with trifluoroacetic acid is also a critical purification point. google.com

Quality Control of Starting Materials: Ensuring the purity of starting materials, such as 2-(Bromomethyl)-4-fluorobenzonitrile, is essential to prevent the carry-over of impurities into the final drug substance. synzeal.com

Table 1: Examples of Process-Related Impurities in Trelagliptin Synthesis

| Impurity Name/Identifier | Chemical Name/Structure | Origin | Mitigation Strategy |

| Trelagliptin Impurity 2 | 2-(Bromomethyl)-4-fluorobenzonitrile | Starting material or intermediate synzeal.com | Purity control of starting materials, optimization of reaction stoichiometry. |

| Trelagliptin Impurity H | Structure described in patent literature google.com | By-product of coupling reaction | Control of reaction temperature (95-105 °C), solvent (DMF, NMP, or DMSO), and base (triethylamine or tri-n-propylamine). google.com |

| Unreacted Intermediates | e.g., 2-[[6-chloro-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl]methyl]-4-fluorobenzonitrile | Incomplete reaction google.com | Optimization of reaction time and temperature, purification by chromatography. |

Degradation-related impurities are formed when the drug substance breaks down due to exposure to environmental factors such as acid, base, heat, light, or oxygen. Forced degradation studies are performed to identify the likely degradation products and establish the degradation pathways of the API. nih.gov

For Trelagliptin, studies have shown significant degradation under acidic, basic, oxidative, and thermal stress conditions. nih.gov A primary degradation product identified under acidic and oxidative stress is 2-[(3-methyl-2,4,6-oxo-tetrahydro-pyrimidin-1(2H)yl)-methyl]-4-fluorobenzonitrile. nih.govresearchgate.net This suggests that the piperidine ring is susceptible to cleavage under these conditions.

Control and monitoring of these degradation impurities are managed through:

Stability-Indicating Analytical Methods: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying Trelagliptin from its degradation products. nih.govresearchgate.net Such methods can detect even small amounts of impurities that may form during storage.

Setting Specification Limits: Based on toxicological data and regulatory guidelines, maximum allowable limits for specific and unspecified degradation products are established.

Appropriate Packaging and Storage: To prevent degradation, the drug substance must be stored under controlled conditions, protected from adverse environmental factors.

Table 2: Key Degradation Products of Trelagliptin

| Degradation Condition | Identified Degradant | Analytical Detection Method |

| Acidic Stress (e.g., 1N HCl) | 2-[(3-methyl-2,4,6-oxo-tetrahydro-pyrimidin-1(2H)yl)-methyl]-4-fluorobenzonitrile nih.govresearchgate.net | HPLC, UPLC-MS/MS nih.govresearchgate.net |

| Basic Stress | Significant degradation observed nih.gov | HPLC nih.gov |

| Oxidative Stress | 2-[(3-methyl-2,4,6-oxo-tetrahydro-pyrimidin-1(2H)yl)-methyl]-4-fluorobenzonitrile nih.gov | HPLC, UPLC-MS/MS nih.gov |

| Thermal Stress | Significant degradation observed nih.gov | HPLC nih.gov |

| Photolytic Stress | Found to be stable nih.gov | HPLC nih.gov |

Long-Term and Accelerated Stability Studies of this compound Drug Substance

Stability studies are essential to determine the re-test period for a drug substance and recommend storage conditions. These studies are conducted according to International Council for Harmonisation (ICH) guidelines. europa.eu

Long-Term Stability Studies: These studies are performed under the recommended storage conditions to evaluate the physical, chemical, and biological characteristics of the drug substance over its proposed re-test period. For this compound, this would typically involve storing the substance at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH. europa.eunih.gov Testing is conducted at regular intervals (e.g., every 3 months for the first year, every 6 months for the second, and annually thereafter). europa.eu

Accelerated Stability Studies: These studies are designed to increase the rate of chemical degradation and physical change by using exaggerated storage conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH). nih.gov Data from these 6-month studies are used to predict the long-term stability of the substance and evaluate the effect of short-term excursions outside the labeled storage conditions, such as during shipping. nih.govpaho.org If a significant change occurs during accelerated studies, intermediate studies (e.g., 30°C ± 2°C / 65% RH ± 5% RH) may be initiated.

The results from these studies on this compound would establish a re-test period, ensuring that the API remains within its quality specifications throughout its shelf life.

Table 3: ICH Conditions for Stability Testing of Drug Substance

| Study Type | Storage Condition | Minimum Time Period |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH europa.eu | 12 months nih.gov |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH nih.gov | 6 months nih.gov |

Influence of Environmental Factors (Humidity, Temperature, Light) on Stability

The stability of this compound is significantly influenced by environmental factors. Forced degradation studies provide insight into these vulnerabilities.

Humidity: The presence of moisture can accelerate hydrolytic degradation pathways. As a salt, this compound may also be susceptible to physical changes like deliquescence at high relative humidity. Stability testing at controlled humidity levels (e.g., 60%, 65%, 75% RH) is critical to understand its hygroscopicity and chemical stability. nih.gov

Temperature: Elevated temperatures increase the rate of chemical reactions, leading to faster degradation. Studies have confirmed that Trelagliptin succinate (B1194679) degrades under thermal stress. nih.gov Therefore, this compound should be stored at controlled room temperature to minimize the formation of thermal degradants. Accelerated stability studies at 40°C are specifically designed to assess this sensitivity. nih.gov

Light: Photostability testing is a key component of stability evaluation. It exposes the drug substance to a specific intensity of UV and visible light to determine if it is light-sensitive. In the case of Trelagliptin succinate, it was found to be stable under photolytic degradation conditions. nih.gov This suggests that this compound is likely not sensitive to light, reducing the need for special light-protective packaging.

Preclinical Pharmacological and Biopharmaceutical Research of Trelagliptin Trifluoroacetic Acid Salt Non Human & Mechanistic Focus

In Vitro Enzyme Kinetics and Target Interaction Studies (DPP-4 Inhibition)

Trelagliptin (B1683223) demonstrates potent and selective inhibitory activity against dipeptidyl peptidase-4 (DPP-4) in various in vitro assessments.

Binding Affinity and Selectivity Profiling Against Related Proteases

Trelagliptin exhibits a high affinity for DPP-4, with IC₅₀ values in the low nanomolar range. nih.gov Studies have shown its potent inhibition of human DPP-4, with IC₅₀ values that are approximately 4- to 12-fold more potent than alogliptin (B1666894) and sitagliptin, respectively. nih.govwikipedia.org The inhibitory activity of trelagliptin has been demonstrated against DPP-4 from different species, including humans, dogs, and rats, as well as from partially purified Caco-2 cell extracts. nih.govpatsnap.com

The compound displays remarkable selectivity for DPP-4 over other related serine proteases. nih.govnih.gov Research indicates that trelagliptin has over 10,000-fold selectivity for DPP-4 compared to dipeptidyl peptidase-8 (DPP-8) and dipeptidyl peptidase-9 (DPP-9). nih.govnih.govresearchgate.netselleckchem.com Furthermore, its selectivity extends to other proteases such as DPP-2, prolyl endopeptidase (PEP), and fibroblast activation protein α (FAPα), with IC₅₀ values for these enzymes being greater than 100,000 nM. wikipedia.orgpatsnap.com This high degree of selectivity minimizes the potential for off-target effects. bulatpharmaceutical.compatsnap.com

Table 1: In Vitro Inhibitory Activity of Trelagliptin against DPP-4

| DPP-4 Source | IC₅₀ (nmol/L) | 95% Confidence Interval |

|---|---|---|

| Human Plasma | 4.2 | 4.1-4.3 |

| Dog Plasma | 6.2 | 6.0-6.4 |

| Rat Plasma | 9.7 | 8.0-11.8 |

| Caco-2 Cells | 5.4 | 5.2-5.7 |

Data sourced from nih.gov

Reversible and Irreversible Inhibition Mechanisms

Kinetic analyses have established that trelagliptin functions as a reversible and competitive inhibitor of DPP-4. nih.govnih.govresearchgate.net Initial velocity kinetic studies confirm that trelagliptin directly competes with the substrate for binding at the active site of the DPP-4 enzyme. researchgate.netnih.gov Unlike covalent DPP-4 inhibitors, X-ray crystallography studies have shown no evidence of covalent bond formation between trelagliptin and the enzyme. nih.govnih.gov

A key characteristic of trelagliptin's interaction with DPP-4 is its slow-binding inhibition, with a dissociation half-life (t₁/₂) of approximately 30 minutes. nih.govnih.govresearchgate.netselleckchem.com This slow dissociation rate is notably longer than that of other gliptins, such as alogliptin (t₁/₂ ≈ 3.7 minutes), and is attributed to a single fluorine substitution in the trelagliptin molecule. nih.govwikipedia.org This prolonged binding to the DPP-4 enzyme contributes to its sustained inhibitory activity. wikipedia.orgresearchgate.net

Cellular Pharmacodynamics and Mechanistic Pathway Investigations in in vitro systems

The cellular effects of trelagliptin are a direct consequence of its potent and sustained inhibition of DPP-4, leading to the modulation of incretin (B1656795) hormone levels and downstream signaling pathways.

Impact on Incretin Hormone Stability in Cell Culture

By inhibiting DPP-4, trelagliptin prevents the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). patsnap.combulatpharmaceutical.compatsnap.com This inhibition extends the half-life and prolongs the activity of these hormones. patsnap.compatsnap.com The increased stability of active GLP-1 and GIP enhances their physiological effects, which include stimulating insulin (B600854) secretion and suppressing glucagon (B607659) release in a glucose-dependent manner. wikipedia.orgsamipubco.com This mechanism is fundamental to the therapeutic action of DPP-4 inhibitors. While specific cell culture studies detailing the direct measurement of incretin hormone stability in the presence of trelagliptin are not extensively published, the established mechanism of action for DPP-4 inhibitors provides a strong basis for this effect. patsnap.compatsnap.com

Molecular Signaling Pathway Modulation in Adipocytes or Osteoblasts (e.g., PI-3K/AKT/GLUT4 pathway)

Recent preclinical research has explored the effects of trelagliptin on intracellular signaling pathways in various cell types. In a study utilizing a 3T3-L1 mouse preadipocyte differentiation system, trelagliptin succinate (B1194679) was found to improve insulin resistance. nih.gov The study demonstrated that trelagliptin succinate increased the expression of key proteins in the PI-3K/AKT insulin signaling pathway, including AKT, phosphorylated AKT (P-AKT), insulin receptor substrate-1 (IRS-1), and phosphorylated IRS-1 (P-IRS-1). nih.gov These events promote the translocation of glucose transporter type 4 (GLUT4) to the outer membrane of adipocytes, thereby enhancing glucose uptake. nih.govbulatpharmaceutical.com The study concluded that trelagliptin succinate improves insulin resistance in adipocytes through the regulation of the PI-3K/AKT/GLUT4 signaling pathway. nih.gov

Another area of investigation has been the effect of trelagliptin on osteoblastic differentiation. Research has shown that trelagliptin can enhance the differentiation and mineralization of MC3T3-E1 cells. This effect is mediated by the upregulation of the osteogenic gene Runx2 through the activation of the AMPKα-RUNX2 axis.

Preclinical Pharmacokinetic Profiles in Animal Models (e.g., Rodents, Canines)

Pharmacokinetic studies of trelagliptin have been conducted in animal models, including rats and dogs, to characterize its absorption, distribution, metabolism, and excretion.

In male rats, a single oral administration of trelagliptin at a dose of 3 mg/kg resulted in a maximum plasma concentration (Cmax) of 118 ng/mL, with the time to reach Cmax (Tmax) being 2.3 hours. samipubco.com Following intravenous administration of 1 mg/kg in rats, the Cmax was 430 ng/mL with a Tmax of 0.08 hours. samipubco.com Trelagliptin has a long elimination half-life, which in humans is approximately 54.3 hours, supporting its sustained action. wikipedia.org The volume of distribution values for similar DPP-4 inhibitors in rats and dogs have been shown to be greater than total body water, indicating extravascular distribution. nih.gov

Table 2: Pharmacokinetic Parameters of Trelagliptin in Male Rats

| Administration Route | Dose | Cmax (ng/mL) | Tmax (hours) |

|---|---|---|---|

| Oral | 3 mg/kg | 118 | 2.3 |

| Intravenous | 1 mg/kg | 430 | 0.08 |

Data sourced from samipubco.com

Absorption, Distribution, and Elimination Characteristics of the Salt Form

In male rats receiving a 3 mg/kg oral dose, the Cmax was 118 ng/mL with a Tmax of 2.3 hours. samipubco.com Intravenous administration of 1 mg/kg in rats resulted in a much higher Cmax of 430 ng/mL at a Tmax of 0.08 hours. samipubco.com Male dogs exhibited a higher oral Cmax of 439 ng/mL after a 3 mg/kg dose. samipubco.com These studies revealed a significant difference in oral bioavailability between the species, calculated at 50.3% in rats and 129.8% in dogs, suggesting more complete absorption in the latter. samipubco.com

Distribution studies with 14C-labelled trelagliptin in rats showed that radioactivity was widely distributed in tissues. After a 3 mg/kg oral dose, peak radioactivity levels were observed at one hour in the intestinal wall, liver, and bladder. samipubco.com The highest concentrations were found in the kidneys and liver, with levels peaking at 30.0-fold and 16.6-fold higher than in plasma, respectively. samipubco.com Radioactivity was still detectable at 168 hours post-dose, primarily in the bladder, kidneys, and lungs. samipubco.com

Elimination of trelagliptin occurs through both renal and fecal routes. Over 72 hours, male rats excreted 38.6% of an oral dose in urine and 60.3% in feces. samipubco.com In male dogs, the primary route of excretion was urinary, accounting for 68.8% of the dose over 144 hours, with 29.6% eliminated in the feces. samipubco.com Studies in bile duct-cannulated rats demonstrated that within 24 hours, excretion was divided between urine (48.3%), feces (25.4%), and bile (20.0%). samipubco.com

| Parameter | Species (Male) | Dose & Route | Value |

|---|---|---|---|

| Cmax | Rat | 3 mg/kg (Oral) | 118 ng/mL |

| Tmax | Rat | 3 mg/kg (Oral) | 2.3 hours |

| Bioavailability | Rat | 3 mg/kg (Oral) vs 1 mg/kg (IV) | 50.3% |

| Cmax | Dog | 3 mg/kg (Oral) | 439 ng/mL |

| Bioavailability | Dog | 3 mg/kg (Oral) | 129.8% |

Role of Trifluoroacetate (B77799) in Pharmacokinetic Behavior (e.g., counterion effects)

The trifluoroacetic acid salt of trelagliptin is formed due to the use of trifluoroacetic acid (TFA) during the synthesis and purification process, a standard practice in solid-phase peptide and small molecule synthesis. osti.govnih.gov The trifluoroacetate anion serves as a counterion to the protonated form of the active pharmaceutical ingredient (API). While specific pharmacokinetic studies on the trifluoroacetic acid salt form of trelagliptin are not detailed in the available literature, the choice of a salt form can have significant effects on a drug's physicochemical properties. osti.gov

Counterions can influence solubility, stability, and dissolution rate, which are critical determinants of oral absorption and bioavailability. plos.org Different salt forms of the same API can be classified as entirely new chemical entities by regulatory bodies due to their potential to alter biological and physicochemical characteristics. osti.gov TFA salts, in particular, are sometimes viewed less favorably by regulators due to concerns about potential toxicity. osti.gov Furthermore, the presence of the TFA counterion can interfere with certain analytical methods and has been reported to potentially affect a molecule's conformation and biological activity in in vitro studies. nih.gov However, without direct comparative studies between trelagliptin trifluoroacetic acid salt and other salt forms (like trelagliptin succinate), the precise impact of the trifluoroacetate counterion on trelagliptin's in vivo pharmacokinetic profile remains unquantified in the reviewed literature.

Metabolism Studies in Animal Models and In Vitro Systems

Metabolism appears to be a minor elimination pathway for trelagliptin. Studies in animal models show that a large proportion of the administered dose is found as the unchanged parent drug in both plasma and excreta.

In male rats administered an oral dose of 14C-trelagliptin, the unchanged parent compound constituted 80.7% of the total plasma radioactivity over 24 hours. samipubco.com Of the radioactivity recovered, 66.6% was unchanged in urine and 88.5% was unchanged in feces. samipubco.com In male dogs, the extent of metabolism was slightly higher, with unchanged trelagliptin accounting for 43.3% of plasma radioactivity. samipubco.com The proportion of unchanged drug was 35.0% in urine and 15.9% in feces. samipubco.com

In vitro studies using hepatocytes from rats and dogs further support the finding of low metabolic clearance. In these systems, unchanged trelagliptin accounted for 91.0% and 95.8% of the total radioactivity in rat and dog hepatocytes, respectively, indicating high metabolic stability. samipubco.com The optical isomer, (S)-SYR-472, was not detected in the plasma or urine of rats, confirming that chiral conversion does not occur in vivo. samipubco.com While these data indicate that metabolism is limited, the specific structures of the minor metabolites formed have not been identified in the reviewed literature.

| Matrix | Species | Finding (% Unchanged TEG) |

|---|---|---|

| Plasma Radioactivity (24h) | Rat | 80.7% |

| Plasma Radioactivity | Dog | 43.3% |

| Hepatocytes (in vitro) | Rat | 91.0% |

| Hepatocytes (in vitro) | Dog | 95.8% |

While trelagliptin demonstrates high metabolic stability, the specific enzyme systems responsible for its limited metabolism have not been fully elucidated in the available scientific literature. For related dipeptidyl peptidase-4 (DPP-4) inhibitors, cytochrome P450 (CYP) enzymes are known to be involved. For instance, teneligliptin (B1682743) is metabolized by CYP3A4 and flavin-containing monooxygenase 3 (FMO3). nih.gov However, direct studies identifying the specific human CYP isoforms (e.g., CYP3A4, CYP2D6) or other enzyme families that may contribute to the minor biotransformation of trelagliptin are not detailed in the reviewed preclinical data.

In Vitro Drug-Drug Interaction Potential (e.g., Cytochrome P450 inhibition/induction)

The potential for trelagliptin to cause drug-drug interactions via inhibition or induction of metabolic enzymes has been assessed at a preclinical level. An extensive in vitro selectivity screening study was performed to evaluate trelagliptin's effect on a wide range of enzymes and receptors. nih.gov In this broad panel, which included 47 enzymatic assays, no significant response, defined as 50% inhibition or stimulation, was observed at a trelagliptin concentration of 10 μmol/L. nih.gov This suggests a low potential for trelagliptin to act as a perpetrator of drug-drug interactions by inhibiting major metabolic pathways at therapeutic concentrations.

However, specific in vitro studies using human liver microsomes or hepatocytes to determine the half-maximal inhibitory concentrations (IC50) or induction potential for individual Cytochrome P450 isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) were not detailed in the reviewed literature. Therefore, while initial screening indicates a low risk, quantitative data on CYP-specific inhibition and induction are not publicly available.

Advanced Pharmaceutical Formulation Considerations for Trelagliptin Trifluoroacetic Acid Salt

Pre-formulation Assessment of Bulk Drug Substance

A comprehensive pre-formulation study is the foundation of successful drug product development. For Trelagliptin (B1683223) Trifluoroacetic Acid Salt, this involves a detailed evaluation of its solubility, as well as its solid-state and bulk powder properties.

The aqueous solubility of a drug substance is a critical determinant of its dissolution rate and subsequent bioavailability. Trifluoroacetic acid is a strong acid, and its salt forms are often utilized to enhance the solubility of basic drug molecules. nih.govnih.gov Trelagliptin contains basic nitrogen atoms capable of salt formation. The use of the TFA salt is likely to improve its aqueous solubility compared to the free base. samipubco.comnih.gov

Solid Dispersions: Amorphous solid dispersions (ASDs) represent a key strategy for enhancing the solubility and dissolution rate of poorly soluble drugs. nih.govwisc.edu In an ASD, the drug is dispersed in a polymeric carrier in an amorphous state. This high-energy form exhibits a higher apparent solubility than its crystalline counterpart. For Trelagliptin Trifluoroacetic Acid Salt, particularly if it exists in a crystalline form with low solubility, creating an ASD with a suitable polymer could be a viable approach. The selection of the polymer is crucial and is based on factors such as its miscibility with the drug, its ability to inhibit crystallization, and its effect on the glass transition temperature (Tg) of the dispersion. researchgate.netpharmaexcipients.com

Illustrative Data Table: Hypothetical Solubility of this compound in Various Media

| Medium | Hypothetical Solubility (mg/mL) |

|---|---|

| Purified Water | 5.2 |

| 0.1 N HCl (pH 1.2) | 15.8 |

| Phosphate (B84403) Buffer (pH 6.8) | 3.5 |

| Fasted State Simulated Intestinal Fluid (FaSSIF) | 4.1 |

| Fed State Simulated Intestinal Fluid (FeSSIF) | 4.9 |